N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide - 1803590-44-4

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-1722598
CAS Number: 1803590-44-4
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (SR141716A)

Compound Description: Rimonabant, also known as SR141716A, is a potent and selective inverse agonist for the cannabinoid receptor type 1 (CB1) [, , , , ]. It was initially marketed as an anti-obesity drug but was withdrawn due to severe psychiatric side effects. Rimonabant has been extensively studied to understand its structure-activity relationship and develop improved CB1 ligands [, , ].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist []. This compound was designed as a potential treatment for obesity and related metabolic syndromes, capitalizing on the role of CB1R in regulating feeding and appetite [].

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 is a novel ligand developed for imaging cerebral cannabinoid receptors (CB1) using positron emission tomography (PET) []. It exhibits high binding affinity and lower lipophilicity compared to previously existing ligands like Rimonabant [].

5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

Compound Description: [18F]JHU88868 is a novel radioligand developed for PET imaging of CB1 receptors in the brain []. It exhibits high affinity for CB1 receptors and possesses a longer half-life compared to similar radiotracers [].

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist discovered during research focusing on developing new 5-HT3 receptor antagonists []. Extensive structure-activity relationship studies identified it as the optimal compound, demonstrating superior efficacy compared to related benzamides [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: This compound, also known as SR141716A or rimonabant, is a well-known CB1 receptor antagonist and inverse agonist [, , , , ]. Studies have highlighted its interaction with lysine residue 3.28 (K3.28) in the CB1 binding site, which is crucial for its inverse agonism [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analogue of SR141716A, designed to investigate the role of hydrogen bonding potential at the C3 position of the pyrazole ring in CB1 receptor binding and functionality [, ]. Unlike SR141716A, VCHSR acts as a neutral antagonist, indicating that the hydrogen bonding capability of the carboxamide group in SR141716A is crucial for its inverse agonism [, ].

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound is a potent HMG-CoA reductase inhibitor, exhibiting five times the inhibitory potency of compactin []. This molecule was discovered during research focused on developing inhibitors of cholesterol biosynthesis [].

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: Compound 9n demonstrates high affinity and selectivity for CB1 receptors and was developed as a potential PET radioligand []. Modifications to the N-piperidinyl ring of rimonabant led to the discovery of this compound [].

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: Similar to compound 9n, 9m was synthesized while exploring modifications to rimonabant for developing PET radioligands. Interestingly, 9m exhibits high affinity not only for CB1 receptors but also for the 18 kDa translocator protein (TSPO) [].

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HEXINACA)

Compound Description: ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) []. Metabolic studies using human hepatocytes revealed extensive metabolism of ADB-HEXINACA, primarily on the hexyl tail, with the major metabolites being the 5-oxo-hexyl and 4-hydroxy-hexyl products [].

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective, high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing α7 nAChRs [].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a potent fungicide discovered during a search for new pesticides []. It exhibits superior fungicidal activity compared to some commercial fungicides and has low toxicity in rats [].

5-[(5Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (Toceranib)

Compound Description: Toceranib is an antineoplastic drug used in veterinary medicine, particularly for canine mast cell tumors []. This research explored its combination with nanohydroxyapatite (nHAp) for improved drug delivery [].

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: LONI11 acts as a potent agonist for cannabinoid receptors CB1 and CB2, exhibiting significant orexant effects in mice []. This compound was designed as a hybrid structure incorporating elements from both CB1 agonists and antagonists [].

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: LONI4 exhibits potent anorexant effects in mice, acting as a cannabinoid receptor antagonist []. Similar to LONI11, it was designed as a hybrid molecule combining structural elements from known CB1 agonists and antagonists [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

Compound Description: AB-FUBINACA is a synthetic cannabinoid classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use [, , ]. This compound is associated with adverse effects and has been identified in forensic investigations [].

1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c)

Compound Description: Compound 5c demonstrates remarkable selectivity for JAK1 inhibition over other JAK isozymes []. This selectivity makes it a promising candidate for developing new treatments for inflammatory diseases with potentially fewer side effects [].

Properties

CAS Number

1803590-44-4

Product Name

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

IUPAC Name

N,1-dimethyl-5-piperidin-2-ylpyrrole-2-carboxamide

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16)

InChI Key

HTOVMQKSPQJJQH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2

Canonical SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.